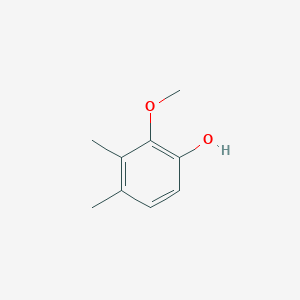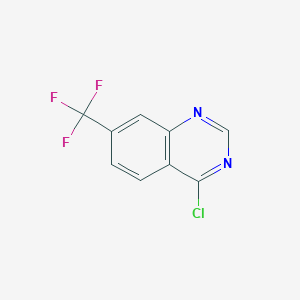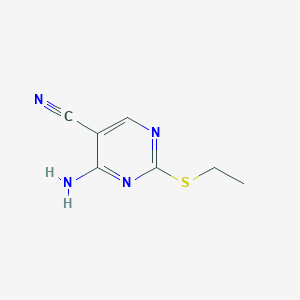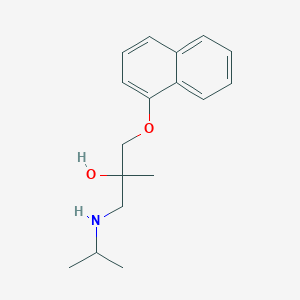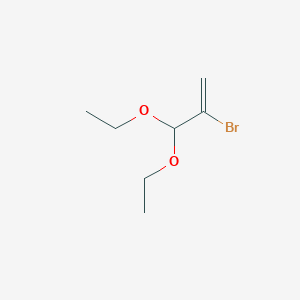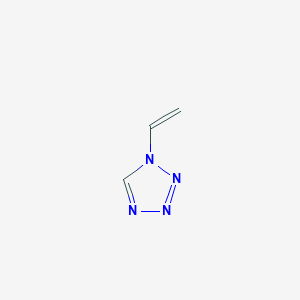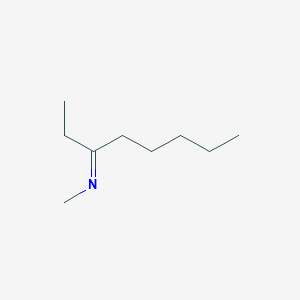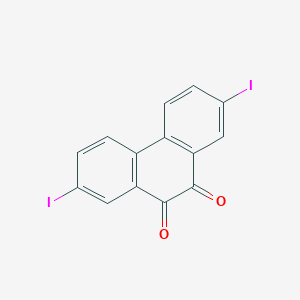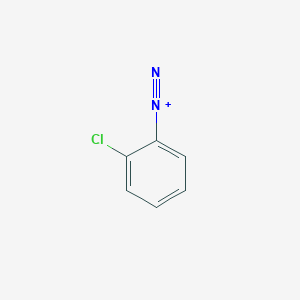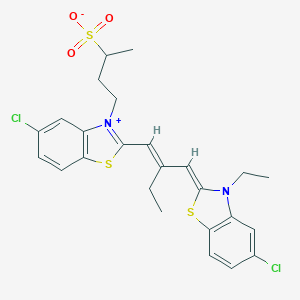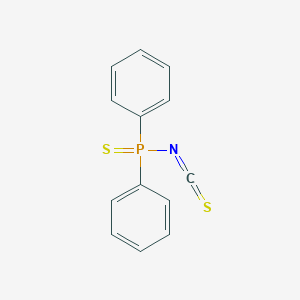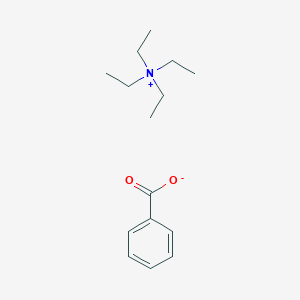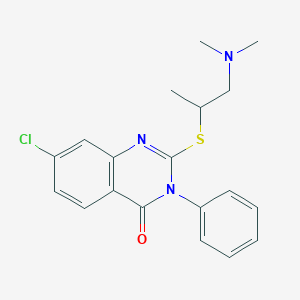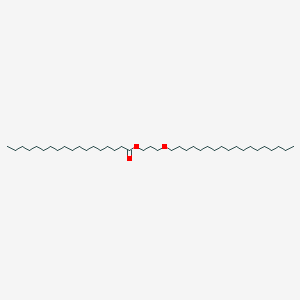
3-Octadecoxypropyl octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Octadecoxypropyl octadecanoate, also known as OPO, is a synthetic lipid that has gained attention in the scientific community due to its unique properties and potential applications. OPO is a non-toxic, biocompatible, and stable compound that can be easily synthesized in the laboratory.
Wirkmechanismus
3-Octadecoxypropyl octadecanoate is believed to work by forming a stable monolayer at the air-water interface, which can enhance the solubility and absorption of hydrophobic compounds. 3-Octadecoxypropyl octadecanoate has also been shown to interact with cell membranes, leading to changes in membrane fluidity and permeability.
Biochemische Und Physiologische Effekte
3-Octadecoxypropyl octadecanoate has been shown to have several biochemical and physiological effects. In animal studies, 3-Octadecoxypropyl octadecanoate has been shown to improve lipid absorption and bone mineralization. 3-Octadecoxypropyl octadecanoate has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Octadecoxypropyl octadecanoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 3-Octadecoxypropyl octadecanoate is also non-toxic and biocompatible, making it suitable for use in biological systems. However, 3-Octadecoxypropyl octadecanoate has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several areas of future research for 3-Octadecoxypropyl octadecanoate. One area of interest is the development of 3-Octadecoxypropyl octadecanoate-based drug delivery systems for the treatment of various diseases. Another area of research is the use of 3-Octadecoxypropyl octadecanoate as a potential ingredient in functional foods and nutraceuticals. Further studies are also needed to better understand the mechanism of action of 3-Octadecoxypropyl octadecanoate and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Octadecoxypropyl octadecanoate is a synthetic lipid that has potential applications in various fields of scientific research. 3-Octadecoxypropyl octadecanoate can be easily synthesized in the laboratory and has several advantages for use in lab experiments. 3-Octadecoxypropyl octadecanoate has been shown to have several biochemical and physiological effects and has potential applications in drug delivery, infant formula, and food preservation. Further studies are needed to better understand the mechanism of action of 3-Octadecoxypropyl octadecanoate and its potential applications in various fields of scientific research.
Synthesemethoden
3-Octadecoxypropyl octadecanoate can be synthesized using a simple two-step process. The first step involves the synthesis of octadecyl alcohol, which is then reacted with propylene oxide to form 3-octadecoxypropyl alcohol. In the second step, 3-octadecoxypropyl alcohol is reacted with octadecanoic acid to form 3-Octadecoxypropyl octadecanoate. The purity of 3-Octadecoxypropyl octadecanoate can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Octadecoxypropyl octadecanoate has potential applications in various fields of scientific research. In the field of drug delivery, 3-Octadecoxypropyl octadecanoate can be used as a carrier for hydrophobic drugs due to its lipophilic nature. 3-Octadecoxypropyl octadecanoate has also been studied as a potential ingredient in infant formula due to its ability to enhance fat absorption and improve bone health. In addition, 3-Octadecoxypropyl octadecanoate has been shown to have antimicrobial properties, making it a potential candidate for use in food preservation.
Eigenschaften
CAS-Nummer |
17367-40-7 |
|---|---|
Produktname |
3-Octadecoxypropyl octadecanoate |
Molekularformel |
C39H78O3 |
Molekulargewicht |
595 g/mol |
IUPAC-Name |
3-octadecoxypropyl octadecanoate |
InChI |
InChI=1S/C39H78O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-37-34-38-42-39(40)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
InChI-Schlüssel |
UEPBHZUOSOIJFU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
